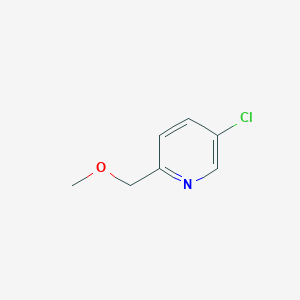
3-(4-Methylphenyl)Isonicotinic acid, 95%
説明
3-(4-Methylphenyl)Isonicotinic acid is a chemical compound with the molecular formula C13H11NO2. It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been explored in various studies. For instance, one study reported the preparation of metal phosphate–oxalates using isonicotinic acid as a structure-directing agent under solvent-free conditions . Another study investigated the synthesis of Schiff base compounds by condensing suitable aldehydes with hydrazides such as isonicotinic acid hydrazide .Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been studied using various techniques. For example, Ab initio and density functional theory (DFT/B3LYP) levels of theory were used to investigate the molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide .Chemical Reactions Analysis
Chemical reactions involving isonicotinic acid derivatives have been reported in the literature. One study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another study reported the conversion of 2-methylfuran to diesel fuel precursors using a novel silica supported sulfonic acid functionalized isonicotinic acid catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid derivatives can vary. For instance, one derivative, 2-(2-formylphenyl)pyridine-4-carboxylic acid, has a molecular weight of 162.23 g/mol and is a colourless oily liquid with a sweet, fruity balsamic aroma .作用機序
Target of Action
3-(4-Methylphenyl)Isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives have been reported to have diverse biological activities, including anti-mycobacterial, -bacterial, -fungal, and -viral activities . .
Mode of Action
Isonicotinic acid derivatives, such as isoniazid, are known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to the inhibition of cell wall synthesis and eventually bacterial cell death .
Biochemical Pathways
It is known that isonicotinic acid derivatives can influence the nrf2–are pathway, which includes detoxification and antioxidation mechanisms .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized via acetylation and amidase pathways . The acetylation pathway is influenced by the genetic polymorphism of N-acetyltransferase 2 (NAT2), which can affect the drug’s bioavailability .
Result of Action
Isonicotinic acid derivatives are known to have antimicrobial effects, likely due to their interference with cell wall synthesis .
Safety and Hazards
将来の方向性
The future directions in the research and application of isonicotinic acid and its derivatives are promising. For instance, a study reported the use of a novel silica supported sulfonic acid functionalized isonicotinic acid catalyst for the conversion of 2-methylfuran to diesel fuel precursors . This suggests potential applications in sustainable energy production.
生化学分析
Biochemical Properties
The biochemical properties of 3-(4-Methylphenyl)Isonicotinic acid, 95% are not fully understood due to limited research. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, a compound named MSAB, which is similar to 3-(4-Methylphenyl)Isonicotinic acid, 95%, has been found to target β-catenin, a protein involved in cell adhesion and gene transcription .
Cellular Effects
The aforementioned MSAB has been found to induce β-catenin ubiquitination and proteasomal degradation, which can influence cell function . This suggests that 3-(4-Methylphenyl)Isonicotinic acid, 95% may have similar effects on cellular processes.
Molecular Mechanism
The related compound MSAB has been found to interact with β-catenin via direct affinity interaction . This suggests that 3-(4-Methylphenyl)Isonicotinic acid, 95% may exert its effects at the molecular level through similar binding interactions with biomolecules.
特性
IUPAC Name |
3-(4-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKZIOLASIUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600792 | |
| Record name | 3-(4-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121343-78-0 | |
| Record name | 3-(4-Methylphenyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121343-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)


![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)



![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)




